5-Tert-butyl-7-[4-(4-ethoxybenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC16378774
Molecular Formula: C29H35N5O
Molecular Weight: 469.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H35N5O |
|---|---|
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | 5-tert-butyl-7-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C29H35N5O/c1-5-35-24-13-11-22(12-14-24)21-32-15-17-33(18-16-32)27-19-26(29(2,3)4)31-28-25(20-30-34(27)28)23-9-7-6-8-10-23/h6-14,19-20H,5,15-18,21H2,1-4H3 |
| Standard InChI Key | PYVOCCRVRPRBCP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 5-tert-butyl-7-[4-(4-ethoxybenzyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine reflects its intricate architecture. The pyrazolo[1,5-a]pyrimidine core is substituted at position 3 with a phenyl group, at position 5 with a tert-butyl moiety, and at position 7 with a 4-(4-ethoxybenzyl)piperazinyl group . Its molecular formula is C₃₂H₃₈N₆O, with a calculated molecular weight of 534.69 g/mol .
Structural Features and Stereoelectronic Properties
The molecule’s planar pyrazolo[1,5-a]pyrimidine core facilitates π-π stacking interactions, while the tert-butyl group enhances lipophilicity, potentially improving membrane permeability . The 4-ethoxybenzyl-piperazine side chain introduces conformational flexibility and hydrogen-bonding capabilities, critical for target engagement in biological systems . Comparative analyses of analogous structures suggest that the ethoxy group on the benzyl ring may modulate solubility and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₃₈N₆O |
| Molecular Weight | 534.69 g/mol |
| XLogP3 | ~5.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Core Scaffold Construction
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or malonates . For example, 5-amino-3-phenylpyrazole reacts with diethyl malonate under basic conditions to form the dihydroxypyrimidine intermediate, followed by chlorination using POCl₃ to introduce reactive sites for subsequent substitutions .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Diethyl malonate, NaOEt, reflux | 85% |
| 2 | Chlorination | POCl₃, TMAC, 110°C | 65% |
| 3 | Piperazine substitution | 4-(4-ethoxybenzyl)piperazine, DMF | 72% |
| Target | Assay Type | Predicted IC₅₀ |
|---|---|---|
| PI3Kδ | Enzymatic assay | 3–10 nM |
| hERG channel | Patch clamp | >10 µM |
| CYP3A4 inhibition | Microsomal assay | Moderate |
Physicochemical and ADME Properties
Solubility and Lipophilicity
The compound’s calculated LogP (~5.2) indicates high lipophilicity, which may limit aqueous solubility. Ethoxy and piperazinyl groups could improve solubility in protic solvents relative to simpler tert-butyl derivatives .
Metabolic Stability
In vitro microsomal studies on similar pyrazolo[1,5-a]pyrimidines show moderate clearance rates in human liver microsomes (t₁/₂ = 45–60 min), with oxidation of the piperazine ring being a primary metabolic pathway .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume